molecular formula C7H6ClF3N2 B14836102 [2-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine

[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine

Cat. No.: B14836102
M. Wt: 210.58 g/mol
InChI Key: ZKTQJJSLPRETER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 4-position, and a methylamine group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine typically involves the reaction of 2-chloro-4-iodopyridine with trifluoromethylating agents under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the trifluoromethyl group . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [2-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity for these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [2-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine include:

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine

Uniqueness

What sets this compound apart from these similar compounds is the specific positioning of the chloro, trifluoromethyl, and methylamine groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it particularly valuable in certain synthetic and research applications .

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

[2-chloro-4-(trifluoromethyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C7H6ClF3N2/c8-6-4(3-12)5(1-2-13-6)7(9,10)11/h1-2H,3,12H2

InChI Key

ZKTQJJSLPRETER-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)CN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.